molecular formula C14H19N3 B1480878 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097946-11-5

6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480878
CAS No.: 2097946-11-5
M. Wt: 229.32 g/mol
InChI Key: OMVFTARHVIOMMF-UHFFFAOYSA-N
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Description

6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the imidazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclobutyl-1H-pyrazole
  • 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid
  • Imidazo[1,2-a]pyrimidine

Uniqueness

6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is unique due to its dual ring structure, which combines the properties of both imidazole and pyrazole rings.

Properties

IUPAC Name

6-cyclobutyl-1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-3-11(4-1)10-16-7-8-17-14(16)9-13(15-17)12-5-2-6-12/h7-9,11-12H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVFTARHVIOMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

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